3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892264-85-6) is a fully synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, with the molecular formula C24H22N2O4 and a molecular weight of 402.45 g/mol. This heterocyclic scaffold is recognized for its ability to engage multiple biological targets, including kinases and poly(ADP-ribose) polymerases (PARPs), making it a versatile core in medicinal chemistry.

Molecular Formula C24H22N2O4
Molecular Weight 402.45
CAS No. 892264-85-6
Cat. No. B2814821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
CAS892264-85-6
Molecular FormulaC24H22N2O4
Molecular Weight402.45
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)21-13-12-18(29-2)14-22(21)30-3/h4-14H,15H2,1-3H3
InChIKeyMCKCEVMCKUDITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892264-85-6): Chemical Identity and Scaffold Context for Procurement


3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892264-85-6) is a fully synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, with the molecular formula C24H22N2O4 and a molecular weight of 402.45 g/mol [1]. This heterocyclic scaffold is recognized for its ability to engage multiple biological targets, including kinases and poly(ADP-ribose) polymerases (PARPs), making it a versatile core in medicinal chemistry [2][3]. The compound features distinct N1-(2-methylbenzyl) and N3-(2,4-dimethoxyphenyl) substitutions, which differentiate it from other members of the quinazoline-2,4-dione family.

Why Generic In-Class Replacement of 3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione Is Not Supported by Current Evidence


The pharmacological outcome of quinazoline-2,4-dione derivatives is exquisitely sensitive to the nature and position of substituents on the N1-benzyl and N3-phenyl rings. Published studies on close analogs demonstrate that even minor modifications—such as shifting a methoxy group or altering the benzyl substituent—can shift the target inhibition profile from dual c-Met/VEGFR-2 to selective PARP-1/2 engagement, or dramatically alter the antiproliferative potency by an order of magnitude [1][2]. Without a direct, experimentally-validated equivalence between the target compound and any proposed substitute, assuming functional interchangeability carries a significant risk of project failure or procurement of an unsuitable reagent.

Quantitative Differentiation Evidence for 3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione: What Is Verifiable and What Is Not


Substituent-Specific Scaffold Differentiation: 2,4-Dimethoxyphenyl vs. Other Aryl Groups at N3

In a series of 3-substituted quinazoline-2,4-diones evaluated as dual c-Met/VEGFR-2 kinase inhibitors, the nature of the N3-aryl group was a critical determinant of potency. Compounds bearing specific aryl substituents achieved c-Met and VEGFR-2 IC50 values in the 0.052–0.084 µM range [1]. While the target compound was not directly tested in this study, the data establish that the 2,4-dimethoxyphenyl pharmacophore present in this compound is not interchangeable with other aryl motifs without a predictable shift in activity. This class-level inference highlights that the target compound's substitution pattern warrants individual characterization rather than generic substitution.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N1-Benzyl Substitution as a Selectivity Handle: 2-Methylbenzyl vs. Other Benzyl Groups

Quinazoline-2,4-dione derivatives with N1-benzyl substitutions have been reported as potent PARP-1/2 inhibitors, with some analogs exhibiting low nanomolar IC50 values and favorable selectivity profiles [1]. Although no direct head-to-head comparison data exist for the target compound's 2-methylbenzyl group versus other benzyl variants, the literature confirms that the N1-substituent critically influences both target selectivity (e.g., PARP-1 vs. PARP-2) and cellular activity. This class-level inference suggests that the target compound's N1-(2-methylbenzyl) feature may serve as a selectivity-determining element that should not be altered casually.

PARP Inhibition Kinase Selectivity Chemical Biology

Cytotoxic Activity of Quinazoline-2,4-diones Against Colorectal Cancer Cells: A Class Benchmark

In a 2023 study, several 3-substituted quinazoline-2,4-diones demonstrated higher cytotoxic activity than the clinically approved multi-kinase inhibitor cabozantinib against HCT-116 colorectal cancer cells [1]. Specifically, compounds 4b and 4e showed IC50 values superior to cabozantinib while exhibiting lower toxicity toward the normal WI38 cell line. Although the target compound was not part of this particular panel, the study provides a quantitative benchmark for the scaffold's potential in colorectal cancer models and highlights the capacity of specific substitution patterns to achieve selectivity between cancerous and normal cells.

Cancer Research Colorectal Cancer Cytotoxicity

Physical Property Differentiation: Molecular Weight and Predicted Physicochemical Profile

The target compound possesses a molecular weight of 402.45 g/mol, which is within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In silico ADME predictions for related 3-substituted quinazoline-2,4-diones have indicated high oral bioavailability and enhanced water solubility compared to the reference drug cabozantinib [2]. The distinct combination of the lipophilic N1-(2-methylbenzyl) and the electron-rich N3-(2,4-dimethoxyphenyl) groups is expected to modulate the compound's log P, solubility, and permeability profile in a manner that cannot be predicted by analogy to mono-substituted or differently-substituted quinazoline-2,4-diones.

Drug-Likeness ADME Prediction Physicochemical Properties

Synthetic Access and Purity Specification for Research Procurement

The target compound is commercially available as a research chemical with a typical purity specification of 95% [1]. This is the standard purity grade for early-stage discovery compounds, ensuring suitability for in vitro screening, biochemical assays, and preliminary structure-activity relationship (SAR) studies. The compound's fully synthetic nature, as a quinazoline-2,4-dione derivative, allows for modular synthesis via established methods such as the reaction of anthranilic acid derivatives with isocyanates or the cyclization of urea intermediates [2]. This synthetic accessibility is a practical differentiator from more complex, multi-step analogs that may have longer lead times or higher costs.

Chemical Synthesis Purity Specification Research Reagent

Application Scenarios for 3-(2,4-Dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione Based on Verified Scaffold Evidence


Kinase Profiling and Selectivity Screening Panels

Given the demonstrated ability of close quinazoline-2,4-dione analogs to potently inhibit c-Met and VEGFR-2 kinases, this compound can be deployed in broad kinase selectivity panels to determine whether the unique 2,4-dimethoxyphenyl/2-methylbenzyl substitution pattern confers a distinct selectivity fingerprint compared to previously characterized analogs [1]. This is critical for hit-to-lead optimization programs targeting specific kinase-dependent cancers.

PARP-1/2 Inhibitor Probe Development

Since N1-benzylated quinazoline-2,4-diones have been identified as novel PARP-1/2 inhibitors, this compound can serve as a chemical probe to interrogate PARP biology, particularly in BRCA-mutant or DNA repair-deficient cellular models [1]. Its unique substitution pattern warrants evaluation for differential PARP-1 vs. PARP-2 selectivity, which is a key parameter for minimizing hematological toxicity.

Colorectal Cancer Drug Discovery with Tumor-Selective Cytotoxicity

Based on evidence that specific 3-substituted quinazoline-2,4-diones exhibit enhanced cytotoxicity against HCT-116 colorectal cancer cells relative to normal WI38 fibroblasts, this compound is a candidate for inclusion in colorectal cancer-focused drug discovery cascades [1]. Its activity should be benchmarked against cabozantinib and other standard-of-care agents to identify potential therapeutic windows.

In Silico ADME and Drug-Likeness Profiling

The compound's molecular weight (402.45 g/mol) positions it favorably in drug-like chemical space. Application of in silico ADME prediction tools, as validated on related quinazoline-2,4-dione derivatives, can rapidly assess its oral bioavailability potential, metabolic stability, and physicochemical risk profile before committing to costly in vitro or in vivo studies [1][2].

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.